2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one
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Overview
Description
2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one is an organic compound belonging to the phenoxazine family. Phenoxazines are heterocyclic compounds known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one typically involves several steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the phenoxazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Chlorination and methylation: Introduction of the chloro and methyl groups is typically done using chlorinating agents and methylating agents under controlled conditions.
Methoxylation: The methoxy group is introduced using methoxylating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one can be compared with other phenoxazine derivatives, such as:
Phenoxazin-3-one: Lacks the chloro, methoxy, and methyl groups, resulting in different chemical and biological properties.
7-Methoxy-3H-phenoxazin-3-one: Similar structure but with a methoxy group at a different position, leading to variations in reactivity and applications.
2-(Chloromethyl)-4-methoxy-3-methylpyridine: A structurally related compound with different functional groups, affecting its chemical behavior and uses.
Properties
CAS No. |
62267-69-0 |
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Molecular Formula |
C14H10ClNO3 |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
2-chloro-4-methoxy-8-methylphenoxazin-3-one |
InChI |
InChI=1S/C14H10ClNO3/c1-7-3-4-11-9(5-7)16-10-6-8(15)12(17)14(18-2)13(10)19-11/h3-6H,1-2H3 |
InChI Key |
HFGCVEYQWPOVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C(=O)C(=CC3=N2)Cl)OC |
Origin of Product |
United States |
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